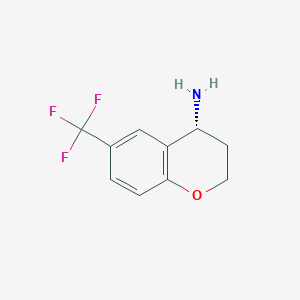
(R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a tetrahydronaphthalene core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the production of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as acyl chlorides or isocyanates are used for the formation of amides and ureas, respectively.
Major Products
The major products formed from these reactions include imines, nitriles, more saturated amine derivatives, amides, and ureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and chiral ligands.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ®-form, with potentially different biological activities.
1,2,3,4-Tetrahydronaphthalen-1-amine: A similar compound lacking the methyl groups at positions 5 and 6.
5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: An alcohol derivative with different chemical properties.
Uniqueness
®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and the presence of methyl groups at positions 5 and 6, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1R)-5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-8-6-7-11-10(9(8)2)4-3-5-12(11)13/h6-7,12H,3-5,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
GHAQMJCDRSTETR-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@@H](CCC2)N)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl](/img/structure/B13050177.png)




![4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride](/img/structure/B13050220.png)




